1-Amino-3-phenoxypropan-2-ol hydrochloride
Overview
Description
1-Amino-3-phenoxypropan-2-ol hydrochloride is a chemical compound that has been studied for various biological activities and potential applications. It is structurally related to compounds that have shown immunosuppressive effects and uterine relaxant activities. For instance, 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone structure, have been synthesized and evaluated for their immunosuppressive activity, indicating the potential of such compounds in medical applications like organ transplantation . Additionally, substituted p-hydroxyphenylethanolamines, which are structurally related, have been synthesized and shown to possess uterine relaxant activity, suggesting a possible use in delaying the onset of labor in pregnant rats .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of phosphatidyl-1-aminopropane-2-ol was achieved through chemical and enzymatic methods, followed by chromatographic identification . Another synthesis approach involved condensing racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride with substituted aryloxymethyloxiranes in the presence of anhydrous potassium carbonate and dry hydrogen chloride gas . These methods highlight the versatility in synthesizing compounds with the 1-amino-3-phenoxypropan-2-ol hydrochloride scaffold.
Molecular Structure Analysis
The molecular structure of 1-amino-3-phenoxypropan-2-ol hydrochloride and its derivatives plays a crucial role in their biological activity. The position of the phenyl ring and the absolute configuration at the quaternary carbon atom are critical for the immunosuppressive activity of these compounds. For instance, the most suitable length between the quaternary carbon atom and the phenyl ring was found to be two carbon atoms, and the (pro-S)-hydroxymethyl group was essential for potent immunosuppressive activity .
Chemical Reactions Analysis
The chemical reactivity of 1-amino-3-phenoxypropan-2-ol hydrochloride derivatives is influenced by their functional groups and molecular structure. The synthesis of these compounds often involves reactions such as condensation and derivatization. For example, the preparation of 3-Aminoxy-1-amino[1,1′-3H2]propane, a related compound, was achieved through a three-step synthesis involving the catalytic tritiation of 3-aminoxypropionitrile hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-3-phenoxypropan-2-ol hydrochloride derivatives are essential for their biological activity and potential applications. For instance, the cAMP releasing potential of synthesized p-hydroxyphenylethanolamines was higher than that of isoxsuprine hydrochloride, except for certain derivatives, indicating their potential as uterine relaxants . Additionally, the method for analyzing 1-aminopropanone, a structurally related compound, by liquid chromatography and atmospheric pressure chemical ionization-mass spectrometry, demonstrates the importance of analytical techniques in understanding the properties of these compounds .
Scientific Research Applications
Uterine Relaxant Activity
1-Amino-3-phenoxypropan-2-ol hydrochloride derivatives have been synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro activity in relaxing the rat uterus and significantly delayed labor onset in pregnant rats. Their cyclic AMP releasing potential was higher than the reference drug, isoxsuprine hydrochloride, with minimal cardiac stimulant potential, indicating their potential as safer alternatives in managing preterm labor (Viswanathan & Chaudhari, 2006).
Antibacterial and Antioxidant Properties
A variety of hydrochlorides of 1-amino-3-phenoxypropan-2-ol derivatives have shown moderate antibacterial activities and high antioxidant properties. Some specific derivatives exhibit moderate antibacterial activity, while others demonstrate significant antioxidant activity, highlighting their potential as bioactive compounds in pharmaceutical research (Gasparyan et al., 2011).
Membrane Stabilizing Effect
Studies have revealed that hydrochlorides of 1-amino-3-phenoxypropan-2-ol and its derivatives exhibit membrane-stabilizing effects. Despite lacking significant antioxidant properties, these compounds show a pronounced anti-hemolytic effect, suggesting their potential in protecting cell membranes from oxidative stress (Malakyan et al., 2010).
Antimalarial Activity
Derivatives of 1-amino-3-phenoxypropan-2-ol have been evaluated for antimalarial activity. Some compounds synthesized showed moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as antimalarial agents (D’hooghe et al., 2011).
Antitumor Activity
Tertiary aminoalkanol hydrochlorides, including 1-amino-3-phenoxypropan-2-ol derivatives, have been synthesized and tested for antitumor activity. Some of these compounds displayed promising results, indicating their potential use in cancer therapy (Isakhanyan et al., 2016).
Future Directions
properties
IUPAC Name |
1-amino-3-phenoxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNVEWPVBNLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369357 | |
Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenoxypropan-2-ol hydrochloride | |
CAS RN |
4287-20-1 | |
Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.